6-Amino-5-bromopicolinic acid

Vue d'ensemble

Description

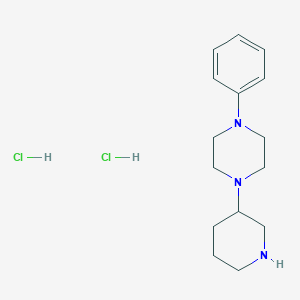

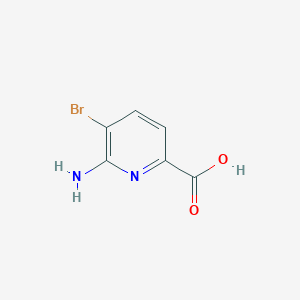

6-Amino-5-bromopicolinic acid is a chemical compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Chemical Reactions Analysis

While specific chemical reactions involving 6-Amino-5-bromopicolinic acid were not found, amino acids in general can undergo a variety of reactions. These include reactions with aldehydes to form decarboxylation and/or deamination products . Also, they can react with nitrous acid in a manner similar to primary amines .Physical And Chemical Properties Analysis

6-Amino-5-bromopicolinic acid is a solid compound . Like other amino acids, it is likely to be soluble in water and ethanol (polar solvents) and insoluble in non-polar solvents like benzene, ether, etc . It may also exhibit amphoteric properties, acting as both an acid and a base due to its zwitterionic nature .Applications De Recherche Scientifique

-

Crystallography : The crystal structure of 5-bromopicolinic acid monohydrate has been studied. The molecular structure is shown in the figure. The two C—O bond lengths from the carboxyl group are 1.217 and 1.299 Å .

-

Structural Modification of Natural Products : Amino acids, including 6-Amino-5-bromopicolinic acid, could potentially be used in the structural modification of natural products. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

-

Medicinal and Pharmaceutical Chemistry : Amino acids, including 6-Amino-5-bromopicolinic acid, are used in the structural modification of natural products. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects . For example, the study aimed to introduce amino acids to AD-1 and obtained safer, more effective, and developable derivatives, which could be used to prevent or improve liver fibrosis, and simultaneously provide amino acid dietary supplements .

-

Synthesis of Chiral 2,2’-Dipyidylamines : 6-Bromopyridine-2-carboxylic acid, a compound similar to 6-Amino-5-bromopicolinic acid, has been used in the synthesis of chiral 2,2’-dipyidylamines . This suggests that 6-Amino-5-bromopicolinic acid could potentially be used in similar chemical syntheses.

-

Food Industry : Amino acids are widely used in the food industry. For example, the main raw material of the sweetener aspartame is L-phenylalanine . Naturally occurring amino acids can be used to enhance the flavor of food and enhance nutrition .

-

Medical and Healthcare Industries : Amino acids have a wide range of pharmacological activities, such as antitumor, anti-HIV, and anti-fatigue effects; in addition, they are used to cure chronic liver diseases . The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification .

-

Prevention or Improvement of Liver Fibrosis : The study aimed to introduce amino acids to AD-1 and obtained safer, more effective, and developable derivatives, which could be used to prevent or improve liver fibrosis, and simultaneously provide amino acid dietary supplements .

-

Synthesis of Chiral 2,2’-Dipyidylamines : 6-Bromopyridine-2-carboxylic acid, a compound similar to 6-Amino-5-bromopicolinic acid, has been used in the synthesis of chiral 2,2’-dipyidylamines . This suggests that 6-Amino-5-bromopicolinic acid could potentially be used in similar chemical syntheses .

Safety And Hazards

6-Amino-5-bromopicolinic acid may be harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation. Therefore, it is advised to avoid breathing its dust, fume, gas, mist, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Orientations Futures

While specific future directions for 6-Amino-5-bromopicolinic acid were not found, it’s worth noting that derivatives of picolinic acid, to which this compound belongs, have been used as organic ligands to form metal-organic complexes . This suggests potential applications in areas such as materials science and catalysis.

Propriétés

IUPAC Name |

6-amino-5-bromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKGMTDVECHQRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704811 | |

| Record name | 6-Amino-5-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-5-bromopicolinic acid | |

CAS RN |

1221629-04-4 | |

| Record name | 6-Amino-5-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523307.png)

![5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] (AAMU)](/img/structure/B1523319.png)

![1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate](/img/structure/B1523324.png)